molecular formula C7H14N2O2 B13876764 3-(3-Aminopropyl)-4-methyl-1,3-oxazolidin-2-one

3-(3-Aminopropyl)-4-methyl-1,3-oxazolidin-2-one

Cat. No.: B13876764
M. Wt: 158.20 g/mol
InChI Key: JYHXGQCZJKAIOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Aminopropyl)-4-methyl-1,3-oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a unique structure with an aminopropyl group and a methyl group attached to the oxazolidinone ring, which may contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminopropyl)-4-methyl-1,3-oxazolidin-2-one typically involves the reaction of 4-methyl-1,3-oxazolidin-2-one with 3-aminopropylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminopropyl)-4-methyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-(3-Aminopropyl)-4-methyl-1,3-oxazolidin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new antibiotics.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Aminopropyl)-4-methyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the context of its antimicrobial activity, the compound may inhibit protein synthesis by binding to the bacterial ribosome. This prevents the formation of essential proteins, ultimately leading to bacterial cell death. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Aminopropyl)-4-methyl-1,3-oxazolidin-2-one: shares similarities with other oxazolidinones such as linezolid and tedizolid, which are well-known antibiotics.

    Norspermidine: A polyamine with a similar aminopropyl group, but differing in its overall structure and biological activity.

Uniqueness

What sets this compound apart is its unique combination of the aminopropyl and methyl groups on the oxazolidinone ring. This structural feature may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

3-(3-aminopropyl)-4-methyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C7H14N2O2/c1-6-5-11-7(10)9(6)4-2-3-8/h6H,2-5,8H2,1H3

InChI Key

JYHXGQCZJKAIOS-UHFFFAOYSA-N

Canonical SMILES

CC1COC(=O)N1CCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.